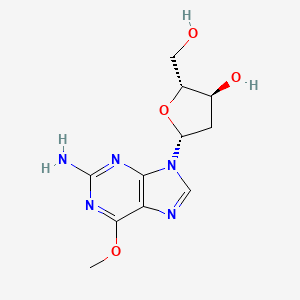

O(6)-Methyl-2'-deoxyguanosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O(6)-methyl-2'-deoxyguanosine is a purine 2'-deoxyribonucleoside having O(6)-methylguanine as the nucleobase. It derives from a guanine.

Wissenschaftliche Forschungsanwendungen

Cancer Research and Therapeutics

O(6)-Me-dG is recognized for its role as a potent mutagenic DNA lesion. It is induced by various methylating agents, such as tobacco-specific nitrosamines, and has been linked to several types of cancer, particularly lung cancer due to mutations in the K-ras gene.

Case Study: Anti-Glioblastoma Activity

Recent studies have highlighted the potential of O(6)-methyl-2'-deoxyguanosine-5'-triphosphate (O(6)-methyl-dGTP) as an anti-tumor agent against glioblastoma. Research demonstrated that O(6)-methyl-dGTP exhibited significant cytotoxicity against glioblastoma cells resistant to temozolomide (TMZ), the standard treatment for this aggressive cancer. The compound was shown to disrupt nucleotide pool balance, induce replication stress, and activate apoptosis pathways, thereby inhibiting tumor growth in vivo models .

Dietary Influence on O(6)-Me-dG Levels

Dietary habits significantly impact the levels of O(6)-Me-dG adducts in human tissues. High red meat consumption has been correlated with increased levels of this mutagenic adduct, which may contribute to colorectal cancer risk.

Case Study: Butyrylated Starch Intervention

A randomized clinical trial investigated the effects of butyrylated starch intake on O(6)-Me-dG levels in rectal tissue among individuals consuming high amounts of red meat. The study found that butyrylated starch could prevent the increase in O(6)-Me-dG adducts caused by red meat consumption, suggesting a protective dietary strategy against colorectal cancer .

Mechanisms of DNA Repair

O(6)-Me-dG is repaired by specific DNA repair proteins such as O(6)-alkylguanine-DNA alkyltransferase (AGT). Understanding the kinetics of this repair process is crucial for elucidating how cells respond to DNA damage.

Research Findings on Repair Mechanisms

A study utilized high-performance liquid chromatography (HPLC) to analyze the repair kinetics of O(6)-Me-dG by AGT at various positions within DNA sequences. The findings revealed that AGT-mediated repair efficiency varies minimally depending on the sequence context, indicating that local DNA structure influences mutagenesis rates in critical genes like K-ras .

Implications for Cancer Etiology

The presence of O(6)-Me-dG adducts in DNA has been implicated in the etiology of various cancers. The mutagenic potential of these adducts can lead to transitions such as G → A mutations, which are commonly observed in tumors.

Epidemiological Studies

Epidemiological evidence suggests that individuals with higher levels of O(6)-Me-dG due to dietary factors or environmental exposures exhibit increased mutation rates in oncogenes and tumor suppressor genes, thereby enhancing cancer risk .

Data Summary

Analyse Chemischer Reaktionen

Formation via Alkylation Reactions

O⁶-Me-dG arises primarily through alkylation by methylating agents such as tobacco-specific nitrosamines (e.g., NNK) and endogenous sources like S-adenosylmethionine . A novel pathway involves direct alkylation by l-azaserine, a diazo compound, which reacts with deoxyguanosine (dG) to form an intermediate, O⁶-Ser-CMdG. This intermediate undergoes spontaneous hydrolysis to yield O⁶-carboxymethyldeoxyguanosine (O⁶-CMdG) .

Key Reaction Pathway:

l-azaserine+dG→O⁶-Ser-CMdGHydrolysisO⁶-CMdG

Experimental Conditions:

Repair by O⁶-Alkylguanine DNA Alkyltransferase (AGT)

AGT directly repairs O⁶-Me-dG by transferring the methyl group to its active-site cysteine, restoring guanine. Repair kinetics were analyzed using HPLC-ESI⁺-MS/MS in a K-ras protooncogene sequence :

| O⁶-Me-dG Position in K-ras Codon 12 | Second-Order Rate Constant (M⁻¹ s⁻¹) |

|---|---|

| First guanine (G6) | 1.4×107 |

| Second guanine (G7) | 7.4×106 |

Repair rates showed minimal sequence dependence, suggesting AGT activity alone does not explain K-ras codon 12 mutational hotspots .

Site-Selective Modification for Detection

O⁶-Me-dG can be selectively modified using oligonucleotides (ODNs) containing 6-S-functionalized thioguanosine. This "functionality transfer" reaction enables fluorescent labeling (e.g., FAM) or click chemistry-based detection :

Modification Efficiency:

-

Reaction time: <30 minutes

-

Yield: >90% under optimized conditions

Incorporation into DNA and Replication Effects

O⁶-Me-dG disrupts replication by inducing mismatches. Human DNA polymerase η (Pol η) incorporates thymine or cytosine opposite O⁶-Me-dG, leading to G→A or G→C mutations . In therapeutic contexts, O⁶-methyl-dGTP (a triphosphate analog) incorporates into DNA, causing:

-

Replication stress via nucleotide pool imbalance

-

S-phase arrest and DNA damage

-

Activation of caspase-independent death pathways (e.g., AIF-mediated apoptosis)

Cytotoxicity in Glioblastoma (GBM):

| Cell Line | IC₅₀ (O⁶-methyl-dGTP) |

|---|---|

| U251 (TMZ-resistant) | 12.3 μM |

| LN229 (MGMT⁺) | 9.8 μM |

Hydrolysis and Stability

The intermediate O⁶-Ser-CMdG is unstable under physiological conditions, hydrolyzing to O⁶-CMdG with a half-life of ~4 hours at pH 7.2 . l-azaserine itself is stable in neutral/alkaline conditions but degrades in acidic environments .

Structural and Mechanistic Insights

Eigenschaften

CAS-Nummer |

964-21-6 |

|---|---|

Molekularformel |

C11H15N5O4 |

Molekulargewicht |

281.27 g/mol |

IUPAC-Name |

(2R,3S,5R)-5-(2-amino-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1 |

InChI-Schlüssel |

BCKDNMPYCIOBTA-RRKCRQDMSA-N |

SMILES |

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |

Isomerische SMILES |

COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N |

Kanonische SMILES |

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |

Key on ui other cas no. |

964-21-6 |

Sequenz |

N |

Synonyme |

2'-deoxy-O(6)-methylguanosine O(6)-methyl-2'-deoxyguanosine O(6)-methyl-2'-deoxyguanosine, (alpha)-isomer O(6)-methyldeoxyguanosine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.